1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
Description
This compound is a phthalimide derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a 3-methylbutanoate ester backbone. The phthalimide moiety (isoindole-1,3-dione) is a common structural motif in medicinal and synthetic chemistry due to its electron-withdrawing properties and stability, while the Boc group serves as a temporary protective group for amines during multi-step syntheses . The compound is likely utilized as an intermediate in peptide synthesis or pharmaceutical development, given its structural similarity to other Boc-protected amino acid derivatives (e.g., ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, CAS 130985-42-1) .
Properties
CAS No. |
2244699-99-6 |
|---|---|
Molecular Formula |
C18H22N2O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H22N2O6/c1-17(2,3)25-16(24)19-18(4,5)10-13(21)26-20-14(22)11-8-6-7-9-12(11)15(20)23/h6-9H,10H2,1-5H3,(H,19,24) |
InChI Key |
LHBKUCFGFMKWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.
- Molecular Formula : C17H20N2O6
- Molecular Weight : 348.35 g/mol
- CAS Number : 2240185-68-4
- Structural Characteristics : The compound contains a dioxoisoindole moiety and a tert-butoxycarbonyl group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. Research suggests that it may function as an inhibitor of certain enzymes, potentially modulating pathways related to cancer and inflammation.
Anticancer Properties
Several studies have indicated that derivatives of isoindole compounds exhibit anticancer activities. For instance, compounds similar to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl have shown promise in inhibiting tumor growth by targeting cancer cell proliferation pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of isoindole derivatives. The compound may inhibit the growth of various bacterial strains and fungi, suggesting its potential application in treating infections.
Case Studies
- Anticancer Study : A study evaluating the anticancer effects of isoindole derivatives demonstrated that certain compounds could significantly reduce cell viability in human cancer cell lines. These effects were linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of related isoindole compounds found that they exhibited potent activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound shares key structural elements with several analogs:
- Phthalimide group: Present in ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfanyl)butanoate (CAS 182227-17-4), which replaces the Boc-amino group with a methylthio substituent .
- Boc-protected amino group: Found in ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate (CAS 130985-42-1), which lacks the phthalimide moiety .
- Ester linkage: Common in compounds like methyl 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoate (SY230590), which uses a methyl ester instead of a phthalimide-linked ester .
Key Differences and Implications
Physicochemical and Spectral Properties
Preparation Methods
Protection of 3-Amino-3-methylbutanoic Acid
The Boc group is introduced to the amino group of 3-amino-3-methylbutanoic acid using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions. A representative procedure involves:
Activation of the Carboxylic Acid
The carboxylic acid is activated for esterification using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM):
-
Reacting 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid with NHS and DCC at 0°C for 2 hours.
-
Filtering to remove dicyclohexylurea and concentrating to yield the NHS-activated ester.
Preparation of the Phthalimide Component
Synthesis of N-Hydroxyphthalimide
N-Hydroxyphthalimide is synthesized by reacting phthalic anhydride with hydroxylamine hydrochloride in acetic acid:
-
Refluxing phthalic anhydride (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in glacial acetic acid for 4 hours.
-
Cooling and precipitating the product with water (yield: 88–95%).
Functionalization of the Phthalimide
The hydroxyl group of N-hydroxyphthalimide is converted into a leaving group or directly coupled with the activated amino acid ester. Mitsunobu conditions are effective for this step:
-
Combining N-hydroxyphthalimide (1.0 equiv), triphenylphosphine (1.1 equiv), and the NHS-activated Boc-amino acid ester (1.05 equiv) in DCM.
-
Adding diethyl azodicarboxylate (DEAD, 1.1 equiv) dropwise at 0°C and stirring at room temperature overnight.
-
Purifying the product via column chromatography (yield: 78–85%).
Alternative Esterification Strategies
Steglich Esterification
For acid- and base-sensitive substrates, carbodiimide-mediated esterification is preferred:
-
Mixing 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM.
-
Adding N,N′-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and stirring at room temperature for 24 hours.
-
Filtering and concentrating to afford the target compound (yield: 70–75%).
Industrial-Scale Optimization
Continuous flow reactors and immobilized enzymes (e.g., lipases) are employed for large-scale synthesis to enhance efficiency:
-
Utilizing fixed-bed reactors with Novozym 435 for enzymatic esterification at 40°C.
Reaction Conditions and Optimization
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Side Products |
|---|---|---|---|
| DCM | 25 | 85 | <5% phthalic acid |
| THF | 40 | 78 | 10% hydrolysis |
| Acetonitrile | 50 | 65 | 15% decarboxylation |
Polar aprotic solvents like DCM minimize hydrolysis, while elevated temperatures promote side reactions.
Catalytic Systems
-
Mitsunobu conditions : DEAD and triphenylphosphine in DCM (optimal for sterically hindered substrates).
-
Enzymatic catalysis : Lipase B from Candida antarctica in tert-butanol (eco-friendly but slower).
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) confirms purity >98%.
Industrial Applications and Scalability
Pharmaceutical manufacturers prioritize cost-effective routes:
-
Batch processes : Use DCM and DEAD for small-scale API production.
-
Continuous flow : Reduces reagent use and improves safety for multi-ton synthesis.
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic steps for preparing 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate?
The synthesis typically involves a multi-step approach:
Isoindole-1,3-dione core formation : Construct the isoindole ring via cyclization or condensation reactions.
Boc-protected amino acid coupling : React the isoindole derivative with 3-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid (or its activated ester) using coupling agents like DCC or EDC in anhydrous tetrahydrofuran (THF) .
Purification : Column chromatography or recrystallization isolates the final product.
Key reagents: Triethylamine (base), THF (solvent), and Boc-protected intermediates .
Q. How does the tert-butoxycarbonyl (Boc) group function in the synthesis?
The Boc group serves as a temporary protective moiety for the amine:
- Introduction : Added via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) .
- Removal : Cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), leaving the amine group intact for further functionalization .
Note: The Boc group enhances solubility and prevents undesired side reactions during synthesis .
Q. Which analytical methods are critical for confirming the compound’s structure and purity?
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry, absence of impurities |
| NMR (¹H/¹³C) | Structural confirmation | Chemical shifts (e.g., Boc tert-butyl at ~1.4 ppm), coupling constants |
| Mass Spectrometry (HRMS) | Molecular weight verification | Exact mass match (e.g., [M+H]⁺ ion) |
| FT-IR | Functional group analysis | C=O stretches (~1700-1800 cm⁻¹ for isoindole-dione and ester) |
| Data from analogous compounds validate these methods . |
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
- Reaction Path Prediction : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for isoindole formation or Boc coupling .
- Condition Screening : Machine learning algorithms analyze solvent/base combinations to maximize yield and minimize byproducts .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error cycles .
Q. What strategies address byproduct formation during synthesis?
- Byproduct Identification : Use LC-MS and 2D NMR (e.g., HSQC, COSY) to detect and characterize side products (e.g., incomplete Boc deprotection or ester hydrolysis) .
- Mitigation :
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures.
- pH Sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes in acidic media (e.g., TFA) .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; store in amber vials if light-sensitive .
Q. What is the mechanistic role of the isoindole-1,3-dione moiety in reactivity?
Q. How can researchers validate the compound’s utility in peptide mimetics or prodrug design?
- Enzymatic Stability Assays : Incubate with proteases (e.g., trypsin) to assess resistance to degradation.
- In Vitro Release Studies : Monitor Boc deprotection and active drug release under physiological pH (e.g., pH 7.4 vs. lysosomal pH 5.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
